molecular formula C7H6F2N2O2 B2913965 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid CAS No. 2229312-67-6

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2913965
CAS No.: 2229312-67-6
M. Wt: 188.134
InChI Key: CILSPRXKPRJHHU-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a difluorocyclopropyl group and a pyrazole ring in its structure imparts distinctive chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene with difluorocarbene, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring also plays a crucial role in the compound’s overall activity by providing a stable and versatile scaffold for interactions with biological targets .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)3-5(7)11-4(6(12)13)1-2-10-11/h1-2,5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSPRXKPRJHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229312-67-6
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid
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